

Application Notes and Protocols: KAS 08 in Combination with Checkpoint Inhibitors

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Compound of Interest

Compound Name: KAS 08

Cat. No.: B10830672

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Introduction

KAS 08 is a novel small molecule activator of the Stimulator of Interferon Genes (STING) pathway.[1] The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines. This initiates a robust anti-tumor immune response, characterized by the maturation of dendritic cells, priming of tumor-specific T cells, and recruitment of immune cells into the tumor microenvironment.[2][3][4][5] This transformation of the tumor from an immunologically "cold" to a "hot" state provides a strong rationale for combining STING agonists with immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies.[6][7][8][9] ICIs are more effective in tumors with a pre-existing immune infiltrate, and the activation of the STING pathway by **KAS 08** is hypothesized to sensitize tumors to checkpoint blockade, leading to synergistic anti-tumor activity.[6][8][9][10]

These application notes provide a comprehensive overview of the scientific basis for combining **KAS 08** with checkpoint inhibitors, along with detailed protocols for preclinical evaluation.

Mechanism of Action and Rationale for Combination Therapy

KAS 08 functions as a STING activator, enhancing the innate immune response.[1] The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS), leading to the production of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum. This activation triggers a signaling cascade culminating in the production of type I interferons (IFN- α/β) and other inflammatory cytokines.

The combination of **KAS 08** with checkpoint inhibitors is based on the following synergistic effects:

- **Enhanced T-cell Priming and Infiltration:** STING activation promotes the maturation and activation of dendritic cells (DCs), which are critical for priming and activating tumor-specific CD8+ T cells.[2] These activated T cells can then infiltrate the tumor.
- **Conversion of "Cold" Tumors to "Hot" Tumors:** Many tumors evade immune destruction by creating an immunosuppressive microenvironment with low immune cell infiltration ("cold" tumors). STING activation can remodel the tumor microenvironment, increasing the infiltration of cytotoxic T lymphocytes and making the tumor more susceptible to checkpoint inhibitors.[1][11]
- **Overcoming Resistance to Checkpoint Inhibitors:** A significant number of patients do not respond to checkpoint inhibitor monotherapy, often due to a lack of T-cell infiltration in the tumor. By driving T-cell infiltration, **KAS 08** has the potential to overcome this resistance.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for **KAS 08** and representative data from preclinical studies combining other STING agonists with checkpoint inhibitors.

Table 1: In Vitro Activity of **KAS 08**

Parameter	Cell Line	Value	Reference
STING Activation (EC50)	THP-1 monocytes	0.33 μ M	[1]
Cell Viability (IC50)	CT26 colorectal cancer	>20 μ M	[1]

Table 2: Representative In Vivo Anti-Tumor Efficacy of STING Agonist and Checkpoint Inhibitor Combination Therapy (Preclinical Models)

Tumor Model	Treatment Group	Tumor Growth Inhibition (%)	Complete Response Rate (%)	Reference
MC38 Colon Carcinoma	Anti-PD-1	40	10	[10]
STING Agonist (MSA-1)	80	60	[10]	
STING Agonist (MSA-1) + Anti-PD-1	100	100	[10]	
B16-F10 Melanoma	Anti-PD-1	15	0	[10]
STING Agonist (MSA-1)	50	20	[10]	
STING Agonist (MSA-1) + Anti-PD-1	90	70	[10]	
High-Grade Serous Ovarian Cancer (ID8-Trp53-/-)	Carboplatin + Anti-PD-1	-	-	[13]
Carboplatin + STING Agonist + Anti-PD-1	Significantly prolonged survival	-	[13]	

Note: The data in Table 2 are representative examples from studies using other STING agonists and are intended to illustrate the potential synergy of the combination approach.

Experimental Protocols

Protocol 1: In Vitro STING Activation and Cytokine Production Assay

Objective: To determine the ability of **KAS 08** to activate the STING pathway and induce the production of type I interferons and other pro-inflammatory cytokines in immune cells, alone and in combination with checkpoint inhibitors.

Materials:

- THP-1 cells (human monocytic cell line) or primary human peripheral blood mononuclear cells (PBMCs)
- **KAS 08** (solubilized in DMSO)
- Anti-PD-1, anti-CTLA-4, and isotype control antibodies
- LPS (positive control for cytokine induction)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- ELISA kits for human IFN- β , TNF- α , and IL-6
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)
- Centrifuge
- Plate reader

Procedure:

- Cell Seeding: Seed THP-1 cells or PBMCs at a density of 1×10^5 cells/well in a 96-well plate and allow them to adhere overnight.
- Compound and Antibody Preparation: Prepare serial dilutions of **KAS 08** in cell culture medium. Prepare solutions of anti-PD-1, anti-CTLA-4, and isotype control antibodies at the desired concentrations.
- Treatment:

- For single-agent treatment, add the **KAS 08** dilutions to the cells.
- For combination treatment, pre-incubate the cells with the checkpoint inhibitors or isotype control for 1 hour before adding the **KAS 08** dilutions.
- Include wells with medium only (negative control) and LPS (positive control).
- Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
- Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the supernatant.
- Cytokine Measurement: Measure the concentrations of IFN- β , TNF- α , and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
- Data Analysis: Plot the cytokine concentrations against the **KAS 08** concentrations and determine the EC₅₀ value for IFN- β induction. Compare the cytokine levels between the single-agent and combination treatment groups.

Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of **KAS 08** in combination with checkpoint inhibitors in an immunocompetent mouse model.

Materials:

- 6-8 week old female C57BL/6 or BALB/c mice
- Syngeneic tumor cells (e.g., B16-F10 melanoma for C57BL/6, CT26 colon carcinoma for BALB/c)
- **KAS 08** (formulated for in vivo administration)
- Anti-mouse PD-1 and/or anti-mouse CTLA-4 antibodies
- Isotype control antibody

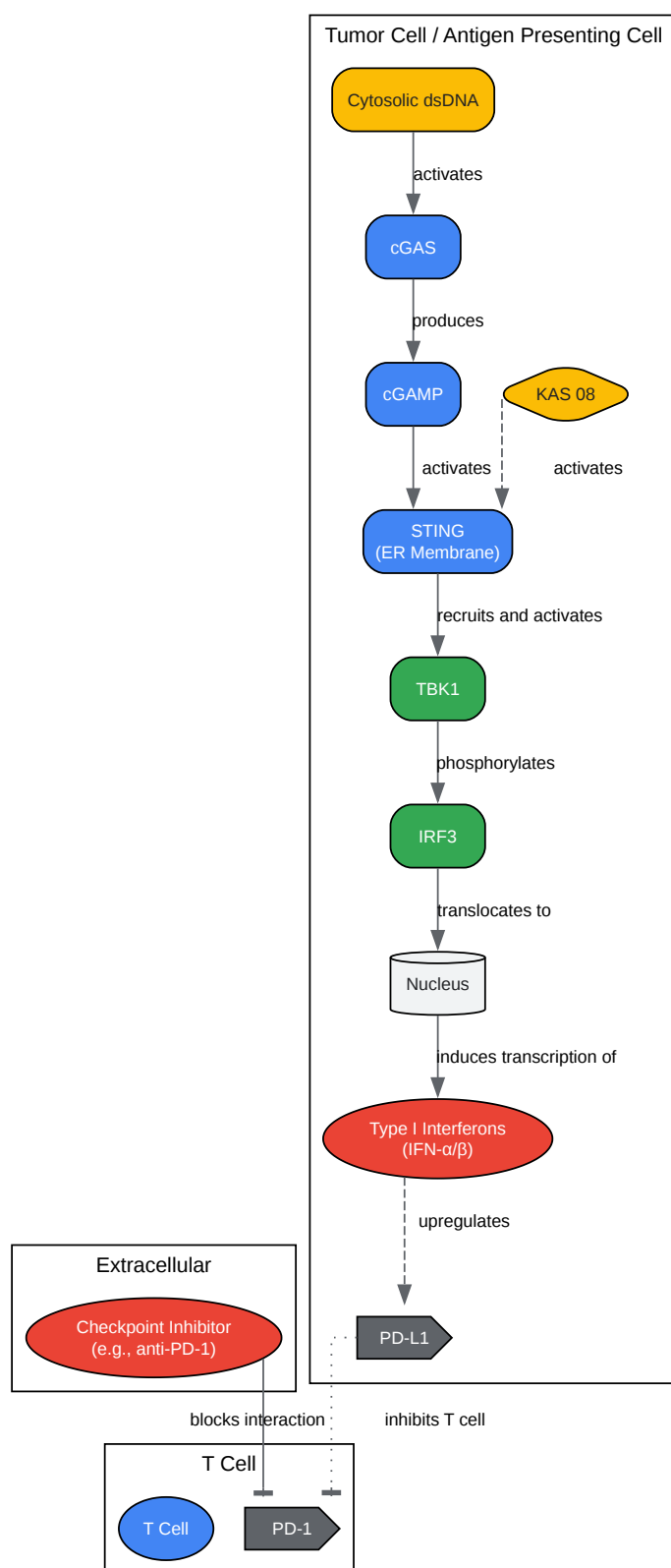
- Phosphate-buffered saline (PBS)
- Calipers
- Syringes and needles

Procedure:

- Tumor Cell Implantation: Subcutaneously inject 1×10^6 tumor cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor volume with calipers (Volume = $0.5 \times \text{length} \times \text{width}^2$).
- Treatment Groups: When tumors reach an average volume of 50-100 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):
 - Vehicle control (e.g., PBS)
 - **KAS 08** alone
 - Anti-PD-1 and/or anti-CTLA-4 antibody alone
 - **KAS 08** in combination with anti-PD-1 and/or anti-CTLA-4 antibody
 - Isotype control antibody
- Dosing and Administration:
 - Administer **KAS 08** via the desired route (e.g., intratumoral, intravenous, or intraperitoneal) at a predetermined dose and schedule.
 - Administer the checkpoint inhibitors and isotype control antibody via intraperitoneal injection at a standard dose and schedule (e.g., 10 mg/kg every 3 days).
- Efficacy Endpoints:
 - Continue to monitor tumor volume and body weight throughout the study.

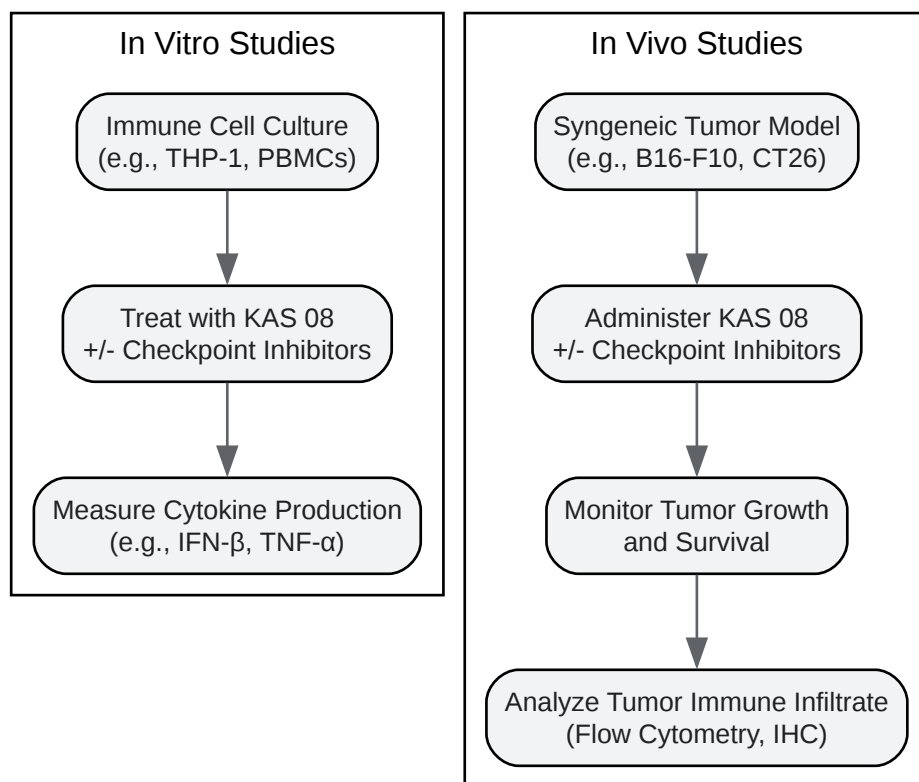
- The primary endpoint is typically tumor growth inhibition.
- Secondary endpoints can include survival, analysis of the tumor immune infiltrate by flow cytometry or immunohistochemistry, and assessment of systemic immune responses.
- Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the differences between the groups.

Visualizations



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Caption: **KAS 08** activates the STING pathway, leading to the production of Type I IFNs, which can upregulate PD-L1. Checkpoint inhibitors block the PD-1/PD-L1 interaction, restoring T-cell function.



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Caption: Preclinical evaluation workflow for **KAS 08** in combination with checkpoint inhibitors, encompassing both in vitro and in vivo studies.

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